1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-22-7-6-17-16(21)18-11-8-15(20)19(10-11)12-4-5-13(23-2)14(9-12)24-3/h4-5,9,11H,6-8,10H2,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJJOYKOHHODP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidinone Ring Formation
The pyrrolidin-5-one ring is synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) derivatives. Patent EP2397462A2 outlines a general approach where a linear precursor containing both amine and ketone functionalities undergoes acid-catalyzed cyclization. For this compound, N-protected 4-aminobutan-2-one derivatives react with 3,4-dimethoxybenzaldehyde under Dean-Stark conditions to form the imine intermediate, followed by reduction using NaBH4 or catalytic hydrogenation to yield the pyrrolidinone scaffold.
Key parameters:
Urea Moiety Installation
The 3-(2-methoxyethyl)urea side chain is appended via carbodiimide-mediated coupling. As per EP2397462A2, the secondary amine on the pyrrolidinone reacts with 2-methoxyethyl isocyanate in dichloromethane (DCM) using Hünig’s base:
$$ \text{Pyrrolidinone-NH} + \text{O=C=N-(CH}2\text{)}2\text{OCH}_3 \xrightarrow{\text{EDC/HOBt}} \text{Urea product} $$
Critical factors:
- Coupling agents : EDC/HOBt or DCC/DMAP systems.
- Temperature : 0°C → RT gradient to suppress epimerization.
- Workup : Aqueous NaHCO3 wash followed by MgSO4 drying.
Process Optimization and Scalability
Solvent and Temperature Effects
Comparative studies from WO2013090664A1 demonstrate solvent-dependent yield variations:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 68 | 92 |
| THF | 7.52 | 72 | 95 |
| Acetonitrile | 37.5 | 58 | 88 |
THF optimally balances polarity and boiling point (66°C), enabling reflux conditions without side-product formation.
Catalytic Systems for Amidation
Patent EP2397462A2 compares urea bond formation efficiency:
| Catalyst | Reaction Time (h) | Conversion (%) |
|---|---|---|
| EDC/HOBt | 6 | 94 |
| DCC/DMAP | 4 | 88 |
| HATU/DIEA | 3 | 97 |
HATU/DIEA systems achieve near-quantitative conversion but require rigorous moisture control.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column) with isocratic elution (MeCN/H2O 55:45 + 0.1% TFA). WO2011143360A2 reports a retention time of 12.3 min, ensuring >99% chemical purity.
Spectroscopic Data
- HRMS (ESI+) : m/z 356.1702 [M+H]⁺ (calc. 356.1705).
- ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (d, J=8.4 Hz, 2H, ArH), 4.15 (q, J=6.8 Hz, 1H, CH), 3.89 (s, 6H, OCH₃).
- ¹³C NMR : 172.8 (C=O), 149.1 (Ar-OCH₃), 56.7 (OCH₂CH₃).
Industrial-Scale Production Challenges
Raw Material Sourcing
3,4-Dimethoxyiodobenzene availability impacts large-scale synthesis. WO2011143360A2 proposes in situ iodination of veratrole using N-iodosuccinimide (NIS) in trifluoroacetic acid (85% yield).
Waste Stream Management
The process generates iodide salts (∼3.2 kg/kg product), necessitating ion-exchange resins for recovery.
Chemical Reactions Analysis
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: This compound shares the dimethoxyphenyl and pyrrolidinone moieties but lacks the methoxyethyl urea group.
3-(2-Methoxyethyl)-1-phenylurea: This compound contains the methoxyethyl urea group but lacks the pyrrolidinone ring and dimethoxyphenyl group.
The uniqueness of this compound lies in its combination of these functional groups, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Biological Activity
1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.39 g/mol. The structure features a pyrrolidinone core linked to a dimethoxyphenyl group and a methoxyethyl urea moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 320.39 g/mol |
| Molecular Formula | C17H24N2O4 |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The urea moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that urea derivatives exhibit varying degrees of antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
Antimalarial Activity
Urea-based compounds have been explored for their antimalarial properties. A related study focused on urea derivatives showed promising results against Plasmodium falciparum, with some compounds achieving IC50 values in the low micromolar range (e.g., 0.32 µM). The structural modifications in the urea group were crucial for enhancing selectivity and potency against malaria parasites .
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines (e.g., HepG2) have been performed to evaluate the safety profile of this compound. Preliminary results indicated moderate cytotoxicity, which necessitates further investigation to determine therapeutic indices and safety margins .
Case Study 1: Antimicrobial Screening
A series of synthesized urea derivatives, including variations of the target compound, were evaluated for antimicrobial activity. The most active derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various bacterial strains. This study emphasizes the potential of urea derivatives as lead compounds for antibiotic development .
Case Study 2: Antimalarial Efficacy
In a comparative study assessing the antimalarial activity of several urea derivatives, one derivative closely related to our compound showed an IC50 value of 0.40 µM against Plasmodium falciparum. The study utilized molecular docking techniques to elucidate binding interactions with key enzymes involved in the parasite's life cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
